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molecular formula C13H13NO2 B8714415 2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid

2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid

Cat. No. B8714415
M. Wt: 215.25 g/mol
InChI Key: MINBWANYZWOBIU-UHFFFAOYSA-N
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Patent
US05324725

Procedure details

17 g of 1-amino-1,2,3,4-tetrahydroquinoline (preparation see Example 1B) and 20 g of 2-ketoglutaric acid were heated under reflux at a temperature of 80° C. for 2 hours in a mixture of 160 ml of acetic acid and 11.4 ml of concentrated hydrochloric acid. To work up the reaction mixture the solid residue which remained was taken up in water and extracted with ethyl acetate. The organic phase was separated and extracted with 20% strength aqueous sodium hydroxide solution. The alkaline (pH=9) aqueous phase was separated and acidified to pH=4 by addition of aqueous 10% strength hydrochloric acid solution, and a precipitate formed. The solution was extracted with ethyl acetate. The organic phase was evaporated. 10.6 g of crude 5,6-dihydro- 4H-pyrrolo-[3,2,1-ij]quinoline-1-acetic acid were obtained as a solid residue.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
11.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1.O=[C:13]([CH2:17][CH2:18]C(O)=O)[C:14]([OH:16])=[O:15]>C(O)(=O)C.Cl.O>[C:17]1([CH2:13][C:14]([OH:16])=[O:15])[C:10]2=[C:11]3[C:6](=[CH:7][CH:8]=[CH:9]2)[CH2:5][CH2:4][CH2:3][N:2]3[CH:18]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
NN1CCCC2=CC=CC=C12
Name
Quantity
20 g
Type
reactant
Smiles
O=C(C(=O)O)CCC(=O)O
Step Two
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
11.4 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 20% strength aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The alkaline (pH=9) aqueous phase was separated
ADDITION
Type
ADDITION
Details
acidified to pH=4 by addition of aqueous 10% strength hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
a precipitate formed
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CN2CCCC3=CC=CC1=C23)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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